molecular formula C15H30N2 B12608087 (2E,2'E)-N,N'-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) CAS No. 646059-65-6

(2E,2'E)-N,N'-(Propane-1,2-diyl)bis(4-methylpentan-2-imine)

Cat. No.: B12608087
CAS No.: 646059-65-6
M. Wt: 238.41 g/mol
InChI Key: CWVUIKWGVJJUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) is an organic compound characterized by its imine functional groups and a propane-1,2-diyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) typically involves the condensation reaction between propane-1,2-diamine and 4-methylpentan-2-one. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imine bonds. Common solvents used include ethanol or methanol, and the reaction is often catalyzed by an acid such as hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) can undergo various chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the imine groups can yield the corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted imines or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) is used as a ligand in coordination chemistry. It can form complexes with transition metals, which are studied for their catalytic properties.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its imine groups can interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The imine functionality can be modified to enhance biological activity and selectivity.

Industry

In industry, (2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) can be used in the synthesis of polymers and materials with specific properties. Its ability to form stable complexes with metals makes it useful in material science.

Mechanism of Action

The mechanism of action of (2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) involves its interaction with molecular targets through its imine groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2E,2’E)-N,N’-(Ethane-1,2-diyl)bis(4-methylpentan-2-imine): Similar structure but with an ethane backbone.

    (2E,2’E)-N,N’-(Butane-1,2-diyl)bis(4-methylpentan-2-imine): Similar structure but with a butane backbone.

Uniqueness

(2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) is unique due to its specific backbone and imine functionality, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a versatile compound in research and industry.

Properties

CAS No.

646059-65-6

Molecular Formula

C15H30N2

Molecular Weight

238.41 g/mol

IUPAC Name

4-methyl-N-[2-(4-methylpentan-2-ylideneamino)propyl]pentan-2-imine

InChI

InChI=1S/C15H30N2/c1-11(2)8-13(5)16-10-15(7)17-14(6)9-12(3)4/h11-12,15H,8-10H2,1-7H3

InChI Key

CWVUIKWGVJJUDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=NCC(C)N=C(C)CC(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.